molecular formula C24H24N2O3S B6581375 2-methoxy-N-{2-[1-(thiophen-2-yl)cyclopentaneamido]phenyl}benzamide CAS No. 1207036-81-4

2-methoxy-N-{2-[1-(thiophen-2-yl)cyclopentaneamido]phenyl}benzamide

Cat. No. B6581375
CAS RN: 1207036-81-4
M. Wt: 420.5 g/mol
InChI Key: VADFRVKNVPYUJG-UHFFFAOYSA-N
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Description

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . It is a basic unit in biologically active compounds and is used in industrial chemistry and material science . Benzamide is an amide derivative of benzoic acid, featuring an amide functional group (-CONH2) attached to a phenyl group .

Scientific Research Applications

Computational Chemistry

Theoretical calculations play a crucial role in understanding the compound’s electronic structure, stability, and reactivity. Quantum chemical methods predict its properties, such as molecular orbitals, bond lengths, and charge distribution. Researchers use computational tools to guide experimental design and explore its potential applications.

For additional details, you can refer to the following sources:

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some thiophene derivatives are known to have anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

properties

IUPAC Name

2-methoxy-N-[2-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-29-20-12-5-2-9-17(20)22(27)25-18-10-3-4-11-19(18)26-23(28)24(14-6-7-15-24)21-13-8-16-30-21/h2-5,8-13,16H,6-7,14-15H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADFRVKNVPYUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-{2-[1-(thiophen-2-yl)cyclopentaneamido]phenyl}benzamide

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